molecular formula C20H17N4NaO4S B12681982 Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate CAS No. 83221-42-5

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate

Cat. No.: B12681982
CAS No.: 83221-42-5
M. Wt: 432.4 g/mol
InChI Key: MJUTTWJVTUFSQX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate typically involves a multi-step process:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol or aniline, under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate
  • Sodium 5-methoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate
  • Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulfonate

Uniqueness

Sodium 5-ethoxy-2-((4-(phenylazo)phenyl)azo)benzenesulphonate is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties, making it suitable for specific applications in dyeing and staining .

Properties

CAS No.

83221-42-5

Molecular Formula

C20H17N4NaO4S

Molecular Weight

432.4 g/mol

IUPAC Name

sodium;5-ethoxy-2-[(4-phenyldiazenylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C20H18N4O4S.Na/c1-2-28-18-12-13-19(20(14-18)29(25,26)27)24-23-17-10-8-16(9-11-17)22-21-15-6-4-3-5-7-15;/h3-14H,2H2,1H3,(H,25,26,27);/q;+1/p-1

InChI Key

MJUTTWJVTUFSQX-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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